molecular formula C15H11Cl2N5O2 B4629691 N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide

N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide

Cat. No. B4629691
M. Wt: 364.2 g/mol
InChI Key: UKUNPBVCZOHWGO-UHFFFAOYSA-N
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Description

"N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide" is a compound of interest in various scientific studies. It is noteworthy for its unique molecular structure which involves a tetrazole ring, a furamide group, and dichlorophenyl rings.

Synthesis Analysis

The synthesis of related compounds typically involves the use of specific reagents and catalysts. For example, the synthesis of poly(N-allyl-tetrasubstituted imidazole) containing furan rings and benzene ring starts from a monomer using benzoyl peroxide as an initiator (Chang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These techniques help in understanding the spatial arrangement of atoms in the molecule and their electronic environment.

Chemical Reactions and Properties

The compound's reactivity can be studied through various chemical reactions, such as electrophilic substitution reactions or cyclization processes. For instance, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved electrophilic substitution reactions (Aleksandrov et al., 2017).

Scientific Research Applications

Catalytic Activity in Chemical Reactions

N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide and its derivatives have been utilized in catalytic activities. Specifically, compounds with similar structures have been used in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the coupling of unactivated aryl chlorides at room temperature with high efficiency (Marion et al., 2006). These reactions are significant in organic chemistry for creating carbon-carbon and carbon-nitrogen bonds, widely applicable in pharmaceutical and materials science.

Potential in Luminescence and Heat-Resistant Materials

A study on a related compound, poly(N-allyl-tetrasubstituted imidazole), has revealed that it exhibits notable luminescence properties and thermal stability. This suggests potential applications in the fields of luminescent materials and heat-resistant materials (Chang et al., 2019). The ability to withstand high temperatures while maintaining luminescent properties can be valuable in various industrial and research applications.

Antifungal Activity

Derivatives of N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide have shown promise in antifungal applications. A series of N-substituted propylamines and amides with structural similarities have demonstrated fungicidal activity against plant pathogenic fungi (Arnoldi et al., 2007). This indicates potential uses in agricultural and pharmaceutical contexts, where controlling fungal growth is crucial.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O2/c1-2-7-22-20-15(19-21-22)18-14(23)13-6-5-12(24-13)10-8-9(16)3-4-11(10)17/h2-6,8H,1,7H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUNPBVCZOHWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide
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N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide
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N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 4
N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 5
N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide
Reactant of Route 6
N-(2-allyl-2H-tetrazol-5-yl)-5-(2,5-dichlorophenyl)-2-furamide

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